molecular formula C11H13BrN2O B1294179 (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone CAS No. 934000-33-6

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

Cat. No. B1294179
M. Wt: 269.14 g/mol
InChI Key: LXRFKLKDVHGHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697725B2

Procedure details

Lithium aluminium hydride in 1M THF (1.858 mL, 1.858 mmol) was cooled to 0° C. 5-bromo-2-(1-piperidinylcarbonyl)pyridine (for a preparation see Intermediate 25) (250 mg, 0.929 mmol) was dissolved in THF (7 mL) and added dropwise to the LiAlH4 under nitrogen and stirred. After addition to the reductant, the solution was warmed to room temperature. After 1 hour the reactions were filtered, washed with EtOAc (3×10 mL) and evaporated to dryness to give a brown/yellow solid (159 mg). This was purified on a 25+S Biotage silica column, eluting with DCM:2M MeOH/NH3 (1:0 to 97:3). Product-containing fractions were evaporated to dryness to give a dark yellow solid (61 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.858 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]([N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)=O)=[N:12][CH:13]=1>C1COCC1>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([CH2:14][N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)=[N:12][CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.858 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)N1CCCCC1
Step Three
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition to the reductant
FILTRATION
Type
FILTRATION
Details
After 1 hour the reactions were filtered
Duration
1 h
WASH
Type
WASH
Details
washed with EtOAc (3×10 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 159 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.